6-Tert-butyl-2-{[1-(cyclopentylmethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
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Overview
Description
6-Tert-butyl-2-{[1-(cyclopentylmethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic compound with a unique structure that combines a piperidine ring with a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-2-{[1-(cyclopentylmethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate amines and aldehydes under acidic or basic conditions.
Attachment of the Cyclopentylmethyl Group: This step involves the alkylation of the piperidine ring using cyclopentylmethyl halides in the presence of a base.
Construction of the Pyridazinone Core: This is typically done through a condensation reaction involving hydrazine derivatives and diketones under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
6-Tert-butyl-2-{[1-(cyclopentylmethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Typically performed in aqueous or organic solvents at elevated temperatures.
Reduction: Often carried out in anhydrous conditions to prevent side reactions.
Substitution: Requires appropriate catalysts and solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
6-Tert-butyl-2-{[1-(cyclopentylmethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Tert-butyl-2-{[1-(cyclopentylmethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Tert-butyl-4-{[1-(cyclopentylmethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
- 6-Tert-butyl-2-{[1-(cyclopentylmethyl)piperidin-4-yl]methyl}-4,5-dihydropyridazin-3-one
Uniqueness
6-Tert-butyl-2-{[1-(cyclopentylmethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-tert-butyl-2-[[1-(cyclopentylmethyl)piperidin-4-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O/c1-20(2,3)18-8-9-19(24)23(21-18)15-17-10-12-22(13-11-17)14-16-6-4-5-7-16/h8-9,16-17H,4-7,10-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWZXXUPOOJYLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)CC2CCN(CC2)CC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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